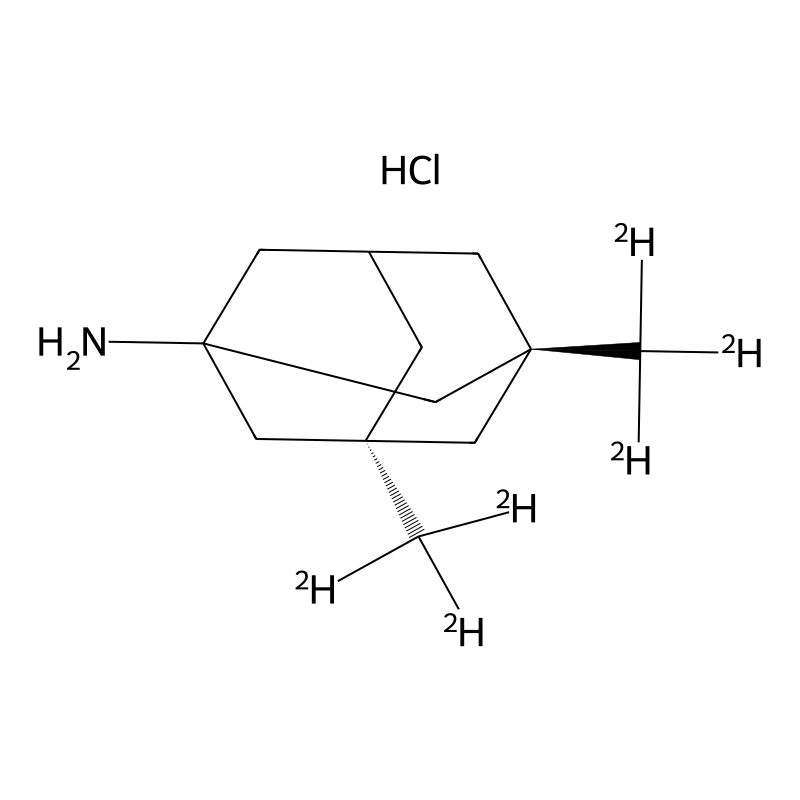

Memantine-d6 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Spectrophotometric Estimation

Scientific Field: Analytical Chemistry

Summary of Application: Memantine Hydrochloride was used in the development and validation of a UV-Vis spectrophotometric method for its quantitative determination Memantine, being an UV inactive molecule, was first derivatized by conducting a conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C

Methods of Application: The newly formed Memantine-DMA complex showed characteristic absorbance maximum at 354 nm. .

Results: The developed method was validated further with respect to linearity, accuracy, precision, LOD, LOQ, and robustness. .

Treatment of Neurological Disorders

Scientific Field: Neurology

Summary of Application: Memantine Hydrochloride is an orally active NMDA (N-methyl-D-aspartate) receptor antagonist, approved by USFDA in December 2003 It is prescribed for dementia

Memantine-d6 Hydrochloride is a deuterated form of Memantine, a well-known N-Methyl-D-Aspartate receptor antagonist. It is primarily utilized in research settings to study the pharmacological properties of Memantine while minimizing the interference of natural isotopes in biological systems. The chemical formula for Memantine-d6 Hydrochloride is C₁₂H₂₂ClN, and it has a CAS Number of 1189713-18-5. This compound is characterized by its ability to modulate glutamatergic neurotransmission, which is crucial in various neurological conditions, particularly Alzheimer's disease .

Memantine-d6 Hydrochloride itself does not possess any inherent biological activity. Its function is limited to aiding in the quantification of Memantine through mass spectrometry.

As with most research chemicals, detailed safety information on Memantine-d6 Hydrochloride is limited. It is likely to share similar hazard profiles with Memantine, which include potential central nervous system side effects and mild gastrointestinal upset at high doses []. Always handle and dispose of research chemicals according to recommended safety protocols and wear appropriate personal protective equipment.

Memantine-d6 Hydrochloride functions as an antagonist at the N-Methyl-D-Aspartate receptor, which plays a significant role in synaptic plasticity and memory function. By blocking excessive glutamate activity, it helps protect neurons from excitotoxicity associated with neurodegenerative diseases. Research indicates that Memantine-d6 can effectively inhibit NMDA-induced currents in neuronal cells, demonstrating its potential utility in studying neuroprotective mechanisms .

The synthesis of Memantine-d6 Hydrochloride typically involves deuteration processes that incorporate deuterium into the Memantine molecule. Common methods include:

- Deuterated Solvents: Utilizing deuterated solvents during synthesis to ensure that deuterium is incorporated into the product.

- Catalytic Hydrogenation: Employing catalysts that facilitate the incorporation of deuterium into specific sites on the Memantine molecule.

These methods are designed to produce high-purity Memantine-d6 Hydrochloride suitable for research applications .

Memantine-d6 Hydrochloride is primarily used in research contexts rather than therapeutic applications. Its primary applications include:

- Neuroscience Research: Investigating the role of NMDA receptors in synaptic transmission and neurodegeneration.

- Pharmacokinetic Studies: Understanding the metabolism and distribution of Memantine in biological systems.

- Isotopic Labeling: Serving as a tracer in studies that require precise tracking of molecular interactions within biological environments .

Interaction studies involving Memantine-d6 Hydrochloride focus on its binding affinity and effects on various neurotransmitter systems. Key areas of investigation include:

- Glutamate Receptor Interactions: Assessing how Memantine-d6 modulates glutamatergic signaling pathways.

- Synergistic Effects: Exploring potential synergistic effects with other neuroprotective agents or drugs used in Alzheimer's disease treatment.

- Metabolic Pathways: Analyzing how deuteration influences metabolic pathways compared to non-deuterated Memantine .

Several compounds share structural and functional similarities with Memantine-d6 Hydrochloride. These include:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Memantine | NMDA receptor antagonist | Blocks NMDA receptor activity | Non-deuterated form |

| Dextromethorphan | Opioid derivative | NMDA receptor antagonist; sigma receptor agonist | Analgesic properties |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; blocks NMDA receptors | Used clinically for depression |

| Amantadine | Antiviral agent | NMDA receptor antagonist; increases dopamine release | Primarily antiviral activity |

Memantine-d6 Hydrochloride's uniqueness lies in its deuterated structure, which allows for more precise studies regarding its pharmacokinetics and interactions without interference from naturally occurring isotopes .

Deuteration Techniques for Adamantane Derivatives

The synthesis of deuterated adamantane derivatives, particularly memantine-d6 hydrochloride, employs several sophisticated methodologies that leverage the unique structural characteristics of the tricyclic cage system [9] [10]. The adamantane framework presents specific challenges for selective deuteration due to its highly symmetrical structure and the presence of both primary and secondary carbon-hydrogen bonds [25].

The most widely employed approach for deuterating adamantane derivatives utilizes palladium on carbon with aluminum in deuterium oxide systems [17]. This methodology generates deuterium gas in situ through the reaction of aluminum metal with deuterium oxide, while the palladium catalyst facilitates the hydrogen-deuterium exchange reaction [17]. The process demonstrates exceptional selectivity for exchangeable sites and achieves deuterium incorporation rates of 95-98% under optimized conditions [17].

Acid-catalyzed hydrogen-deuterium exchange represents another significant methodology for adamantane deuteration [11] [38]. This approach employs deuterated sulfuric acid in deuterated methanol solutions at elevated temperatures ranging from 60-90°C [38]. The method shows particular effectiveness for aromatic-containing adamantane systems, achieving yields of 88-99% with deuterium incorporation levels of 94-99% [38].

Table 1: Deuteration Techniques for Adamantane Derivatives

| Method | Deuterium Source | Reaction Conditions | Selectivity | Yield Range (%) | Deuterium Incorporation (%) |

|---|---|---|---|---|---|

| Palladium on Carbon-Aluminum-Deuterium Oxide System | Deuterium oxide with in-situ deuterium generation | Room temperature, aluminum metal catalyst | High selectivity at exchangeable sites | 85-95 | 95-98 |

| Acid-Catalyzed Hydrogen-Deuterium Exchange | Deuterated sulfuric acid/deuterated methanol mixture | 60-90°C, acidic conditions | Good selectivity for aromatic systems | 88-99 | 94-99 |

| Transition Metal Catalysis | Metal deuterides | Variable, metal-dependent | Variable, metal-dependent | 70-90 | 90-95 |

| Direct Deuterium Gas | Deuterium gas | High pressure, specialized equipment | Non-selective, global deuteration | 60-85 | 98-99.5 |

| Hydrogen/Deuterium Oxide Exchange | Deuterium oxide/hydrogen mixture | Elevated temperature, palladium catalyst | Moderate selectivity | 75-90 | 92-96 |

Transition metal-catalyzed deuteration provides an alternative approach utilizing metal deuteride reagents [11]. While this methodology can achieve excellent deuterium incorporation, it typically requires more stringent reaction conditions and specialized handling procedures due to the pyrophoric nature of many metal deuteride compounds [16].

The direct use of deuterium gas under high-pressure conditions offers the highest theoretical deuterium incorporation but lacks selectivity and requires specialized equipment [17]. This approach often results in global deuteration rather than site-specific labeling, making it less suitable for pharmaceutical applications requiring precise isotopic placement [19].

Optimization of Deuterium Incorporation in Tricyclic Amine Systems

The optimization of deuterium incorporation in tricyclic amine systems such as memantine requires careful consideration of multiple reaction parameters [12] [26]. Temperature represents the most critical factor, with optimal ranges typically falling between 60-90°C depending on the specific methodology employed [38]. Higher temperatures accelerate the exchange kinetics but may lead to unwanted side reactions or decomposition of sensitive functional groups [23].

Reaction time demonstrates a complex relationship with deuterium incorporation efficiency [32]. While extended reaction periods generally increase isotopic substitution, they may also promote hydrogen-deuterium scrambling or back-exchange processes [19]. Optimal reaction times typically range from 2-120 hours, with careful monitoring required to achieve maximum incorporation without compromising product integrity [38].

The concentration of deuterated sulfuric acid serves as a crucial parameter in acid-catalyzed exchange reactions [38]. Concentrations of 15-25 weight percent provide optimal catalytic activity while minimizing side reactions such as sulfonation or oxidation [17]. Higher acid concentrations may increase reaction rates but can lead to substrate degradation or formation of unwanted byproducts [38].

Table 2: Optimization Parameters for Deuterium Incorporation

| Parameter | Optimal Range | Critical Factor | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60-90 | Temperature-dependent kinetics | High (>20% variation) |

| Reaction Time (hours) | 2-120 | Time-dependent incorporation | Moderate (10-15% variation) |

| Deuterated Sulfuric Acid Concentration (weight percent) | 15-25 | Acid catalysis efficiency | High (>25% variation) |

| Solvent Ratio (deuterated methanol:deuterium oxide) | 7:3 | Solvent polarity balance | Moderate (8-12% variation) |

| Substrate Concentration (molar) | 0.05-0.2 | Mass transfer limitations | Low (5-8% variation) |

| Catalyst Loading (mole percent) | 5-15 | Reaction rate enhancement | Moderate (12-18% variation) |

Solvent composition significantly influences deuteration efficiency in tricyclic amine systems [11]. The optimal solvent mixture typically consists of deuterated methanol and deuterium oxide in a 7:3 ratio, providing the necessary polarity for substrate dissolution while maintaining high deuterium availability [38]. This composition balances the competing requirements of substrate solubility and deuterium source accessibility [17].

Substrate concentration affects both reaction kinetics and mass transfer processes [14]. Concentrations between 0.05-0.2 molar typically provide optimal results, avoiding concentration-dependent side reactions while ensuring adequate substrate-catalyst contact [32]. Higher concentrations may lead to intermolecular interactions that hinder deuterium incorporation [23].

Catalyst loading represents another critical optimization parameter [17]. Palladium catalyst loadings of 5-15 mole percent typically provide sufficient catalytic activity without excessive costs or purification challenges [17]. The optimal loading depends on substrate reactivity and desired reaction rates [11].

Purification Protocols for High-Purity Deuterated Pharmaceuticals

The purification of deuterated pharmaceuticals requires specialized protocols that preserve isotopic integrity while achieving pharmaceutical-grade purity [15] [19]. Column chromatography represents the most commonly employed initial purification method, utilizing silica gel or other stationary phases to separate the desired deuterated product from unreacted starting materials and byproducts [32].

High-performance liquid chromatography provides superior resolution for achieving pharmaceutical-grade purity levels [12] [30]. This technique can achieve purity levels of 99-99.8% with isotopic purity ranging from 98.5-99.8% [32]. The method offers excellent recovery yields of 90-95% and requires only 1-2 hours processing time [12].

Recrystallization techniques prove particularly effective for deuterated compounds that exhibit suitable crystallization properties [37]. This method can achieve purity levels of 98-99.5% with isotopic purity of 96-98.5%, though recovery yields may be lower at 75-85% [8]. The process typically requires 6-12 hours and utilizes carefully selected solvent systems that do not promote hydrogen-deuterium exchange [19].

Table 3: Purification Protocols for High-Purity Deuterated Pharmaceuticals

| Purification Method | Purity Achieved (%) | Isotopic Purity (% Deuterium) | Recovery Yield (%) | Processing Time | Equipment Requirements |

|---|---|---|---|---|---|

| Column Chromatography | 95-98 | 94-97 | 85-92 | 2-4 hours | Standard chromatography setup |

| Recrystallization | 98-99.5 | 96-98.5 | 75-85 | 6-12 hours | Crystallization apparatus |

| High-Performance Liquid Chromatography | 99-99.8 | 98.5-99.8 | 90-95 | 1-2 hours | High-performance liquid chromatography system with ultraviolet detection |

| Sublimation | 99.5-99.9 | 98-99.5 | 80-90 | 4-8 hours | Sublimation apparatus |

| Preparative Gas Chromatography | 98-99.5 | 97-99 | 70-85 | 3-6 hours | Preparative gas chromatography system |

Sublimation offers an advantageous purification approach for compounds exhibiting suitable vapor pressure characteristics [8]. Memantine-d6 hydrochloride sublimes at temperatures around 300°C, allowing for highly effective purification with purity levels of 99.5-99.9% [37]. This method achieves excellent isotopic purity of 98-99.5% while maintaining recovery yields of 80-90% [8].

Preparative gas chromatography provides an alternative approach for volatile deuterated compounds [32]. This technique achieves purity levels of 98-99.5% with isotopic purity of 97-99%, though recovery yields may be lower at 70-85% [35]. The method requires specialized equipment and careful temperature control to prevent thermal decomposition [32].

The selection of appropriate purification protocols depends on the specific physical and chemical properties of the deuterated compound, required purity specifications, and available equipment [30]. Multiple purification steps may be necessary to achieve pharmaceutical-grade specifications [15].

Stability Considerations in Deuterated Aliphatic Systems

The stability of deuterated aliphatic systems represents a critical consideration in pharmaceutical development, particularly for compounds like memantine-d6 hydrochloride [23] [27]. Carbon-deuterium bonds exhibit significantly enhanced stability compared to carbon-hydrogen bonds, with bond strengths approximately 10-12 kilojoules per mole higher [20] [23].

Thermal stability studies demonstrate that memantine-d6 hydrochloride maintains structural integrity at temperatures up to 290-295°C, representing a 5-10°C enhancement compared to the non-deuterated analog [8] [37]. This increased thermal stability results from the higher activation energy required for carbon-deuterium bond cleavage [23].

Solution stability varies significantly with hydrogen ion concentration, with optimal stability observed in the 3.0-9.0 range [12] [22]. Extreme acidic or basic conditions may promote hydrogen-deuterium exchange processes, potentially compromising isotopic purity [19] [22]. Neutral conditions generally provide the most favorable environment for long-term storage [18].

Table 4: Stability Considerations in Deuterated Aliphatic Systems

| Stability Factor | Memantine-d6 Values | Comparison to Carbon-Hydrogen Bond | Storage Conditions | Degradation Pathway |

|---|---|---|---|---|

| Carbon-Deuterium Bond Strength (kilojoules per mole) | 414-418 | +10-12 kilojoules per mole stronger | Inert atmosphere recommended | Thermally activated carbon-deuterium cleavage |

| Thermal Stability (°C) | 290-295 | +5-10°C higher | Room temperature stable | Sublimation at elevated temperatures |

| Solution Stability (hydrogen ion concentration range) | 3.0-9.0 | Similar range | Neutral hydrogen ion concentration preferred | Hydrogen/deuterium exchange in extreme hydrogen ion concentration |

| Light Sensitivity | Moderate | Slightly reduced | Dark storage recommended | Photochemical carbon-deuterium activation |

| Oxidative Stability | High | Enhanced | Antioxidant addition beneficial | Radical-mediated processes |

| Hydrolytic Stability | Good | Enhanced | Dry conditions essential | Acid/base catalyzed exchange |

Light sensitivity represents a moderate concern for deuterated aliphatic systems [24]. While carbon-deuterium bonds show slightly reduced photochemical reactivity compared to carbon-hydrogen bonds, prolonged exposure to ultraviolet radiation may promote unwanted photochemical processes [24]. Dark storage conditions help minimize these effects [18].

Oxidative stability demonstrates significant enhancement in deuterated systems [14] [27]. The stronger carbon-deuterium bonds resist radical-mediated oxidation processes more effectively than their hydrogen analogs [23]. However, addition of antioxidants may provide additional protection during long-term storage [21].

Hydrolytic stability shows improvement in deuterated compounds under most conditions [22] [27]. However, extreme acidic or basic environments may catalyze hydrogen-deuterium exchange through water-mediated mechanisms [19]. Dry storage conditions help maintain isotopic integrity over extended periods [18].

The kinetic isotope effect plays a fundamental role in the enhanced stability of deuterated compounds [15] [20]. This effect results from the lower zero-point energy of carbon-deuterium bonds compared to carbon-hydrogen bonds, requiring higher activation energies for bond cleavage reactions [23]. Understanding these stability factors proves essential for proper handling, storage, and formulation of deuterated pharmaceutical compounds [27].

Table 5: Analytical Characterization Methods for Deuterated Compounds

| Analytical Technique | Primary Application | Detection Limit | Sample Requirements | Analysis Time |

|---|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Structural confirmation and isotopic purity | 0.1-1% isotopic impurity | 1-10 milligrams in deuterated solvent | 30-60 minutes |

| High-Resolution Mass Spectrometry | Molecular weight and isotopic distribution | 0.01-0.1% mass accuracy | 0.1-1 milligrams direct injection | 5-15 minutes |

| Liquid Chromatography-Mass Spectrometry | Quantitative analysis and purity assessment | 0.05-0.5% quantitative precision | 0.5-5 milligrams in mobile phase | 10-30 minutes |

| Infrared Spectroscopy | Carbon-deuterium bond identification | 1-5% functional group detection | 1-5 milligrams potassium bromide pellet or neat | 5-10 minutes |

| Gas Chromatography-Mass Spectrometry | Volatile compound analysis | 0.1-1% compound identification | 0.1-1 milligrams volatile sample | 15-45 minutes |